4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone
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Overview
Description
4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and scale up the production. The use of chiral catalysts is crucial to achieve the desired stereochemistry in the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities into the molecule.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Scientific Research Applications
4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with similar bicyclic structures but different biological activities.
Uniqueness
4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone is unique due to its specific functional groups and the resulting chemical properties. Its stability, reactivity, and potential for modification make it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-13(6-10(2)15(9)16)14-8-11-3-4-12(14)7-11/h9-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIRDPUJDHCPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1=O)C)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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